molecular formula C4H3Cl2FO B13813039 Cyclopropanecarbonyl chloride,2-chloro-2-fluoro-,trans-(9ci)

Cyclopropanecarbonyl chloride,2-chloro-2-fluoro-,trans-(9ci)

Cat. No.: B13813039
M. Wt: 156.97 g/mol
InChI Key: WZGVBKNUDCKSGB-ZAFYKAAXSA-N
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Description

Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-, trans- (9CI) is a chemical compound with the molecular formula C4H3Cl2FO and a molecular weight of 156.97 g/mol . This compound is characterized by the presence of a cyclopropane ring, a carbonyl chloride group, and both chlorine and fluorine atoms attached to the cyclopropane ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-, trans- (9CI) typically involves the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity compounds .

Chemical Reactions Analysis

Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-, trans- (9CI) undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include amines, alcohols, and thiols.

    Addition Reactions: The carbonyl chloride group can react with nucleophiles to form addition products. For example, reaction with water can yield cyclopropanecarboxylic acid.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-, trans- (9CI) has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Cyclopropanecarbonyl chloride, 2-chloro-2-fluoro-, trans- (9CI) involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with. In biological systems, it may modify proteins or other biomolecules, affecting their structure and function .

Properties

Molecular Formula

C4H3Cl2FO

Molecular Weight

156.97 g/mol

IUPAC Name

(1S,2S)-2-chloro-2-fluorocyclopropane-1-carbonyl chloride

InChI

InChI=1S/C4H3Cl2FO/c5-3(8)2-1-4(2,6)7/h2H,1H2/t2-,4+/m0/s1

InChI Key

WZGVBKNUDCKSGB-ZAFYKAAXSA-N

Isomeric SMILES

C1[C@H]([C@@]1(F)Cl)C(=O)Cl

Canonical SMILES

C1C(C1(F)Cl)C(=O)Cl

Origin of Product

United States

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